tert-Butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate

Catalog No.
S984628
CAS No.
1045858-18-1
M.F
C14H24N2O3Si
M. Wt
296.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-y...

CAS Number

1045858-18-1

Product Name

tert-Butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate

IUPAC Name

tert-butyl N-(5-methoxy-4-trimethylsilylpyridin-3-yl)carbamate

Molecular Formula

C14H24N2O3Si

Molecular Weight

296.44 g/mol

InChI

InChI=1S/C14H24N2O3Si/c1-14(2,3)19-13(17)16-10-8-15-9-11(18-4)12(10)20(5,6)7/h8-9H,1-7H3,(H,16,17)

InChI Key

FVEQUJHTDPTPMT-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=CN=CC(=C1[Si](C)(C)C)OC

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=CC(=C1[Si](C)(C)C)OC

tert-Butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate is a chemical compound characterized by its unique structure and properties. Its molecular formula is C14H24N2O3Si, and it has a molecular weight of approximately 296.44 g/mol. The compound features a pyridine ring substituted with a methoxy group, a trimethylsilyl group, and a tert-butyl carbamate moiety, contributing to its distinctive chemical behavior and potential applications in various fields, particularly in medicinal chemistry and organic synthesis .

Due to the presence of functional groups such as the carbamate and the trimethylsilyl group. Key reactions include:

  • Nucleophilic Substitution: The trimethylsilyl group can be replaced by nucleophiles under appropriate conditions, facilitating the synthesis of derivatives.
  • Deprotection Reactions: The trimethylsilyl group can be removed using fluoride sources or other deprotecting agents, allowing access to the underlying alcohol or amine functionalities.
  • Carbamate Hydrolysis: Under acidic or basic conditions, the carbamate moiety can hydrolyze, yielding the corresponding amine and carbonic acid derivatives.

These reactions highlight the compound's versatility for further synthetic applications.

While specific biological activity data for tert-butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate is limited, compounds with similar structures often exhibit significant pharmacological properties. Pyridine derivatives are known for their roles as:

  • Antimicrobial Agents: Many pyridine-based compounds show activity against bacteria and fungi.
  • Antitumor Agents: Some derivatives have been investigated for their potential in cancer therapy.
  • Enzyme Inhibitors: Pyridine-containing compounds frequently act as inhibitors of various enzymes, including proteases and kinases.

Further studies would be necessary to elucidate the specific biological activities associated with this compound.

The synthesis of tert-butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate typically involves several steps:

  • Formation of the Pyridine Ring: Starting from appropriate precursors, the pyridine ring can be constructed via cyclization reactions.
  • Introduction of Functional Groups: The methoxy group can be introduced through methylation reactions involving methanol or dimethyl sulfate.
  • Carbamate Formation: The final step usually involves reacting an amine with tert-butyl chloroformate to form the carbamate linkage.

The specific conditions and reagents may vary based on the desired yield and purity .

tert-Butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate has potential applications in:

  • Medicinal Chemistry: As a building block for synthesizing biologically active compounds.
  • Organic Synthesis: Serving as an intermediate in various synthetic pathways.
  • Proteomics Research: Used as a biochemical tool for studying protein interactions and modifications .

Interaction studies are crucial for understanding how tert-butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate interacts with biological systems. Potential areas of investigation include:

  • Protein Binding Studies: To assess how this compound interacts with target proteins.
  • Metabolic Pathways: Understanding how it is metabolized within biological systems could provide insights into its pharmacokinetics and toxicity.

Such studies would require advanced techniques like mass spectrometry or NMR spectroscopy for detailed analysis.

Several compounds share structural similarities with tert-butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Methoxy-pyridin-3-carboxylic acidLacks trimethylsilyl groupMore hydrophilic due to carboxylic acid functionality
4-(Trimethylsilyl)pyridin-3-carboxylic acidSimilar pyridine structure but different substituentsUsed in organic synthesis as a versatile intermediate
tert-butyl 5-methoxy-pyridin-3-carboxamideContains an amide instead of a carbamatePotentially different biological activities due to amide linkage

These comparisons highlight the unique structural features of tert-butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate that may influence its reactivity and biological properties compared to its analogs.

The development of tert-butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate emerges from the broader historical evolution of carbamate chemistry in organic synthesis. Carbamates have long been recognized as versatile synthetic intermediates, with their utility in drug design and medicinal chemistry becoming increasingly apparent throughout the late twentieth and early twenty-first centuries. The incorporation of organosilicon functionality into heterocyclic carbamate structures represents a more recent advancement, building upon established methodologies for carbamate synthesis that were developed over several decades.

The historical progression of carbamate synthesis methodologies has been marked by significant innovations in reagent development and reaction design. Early work demonstrated that carbamates could be readily converted into amines using trimethyl silyl iodide, a reaction that presumably proceeds through the intermediacy of a silyl carbamate and produces an alkyl halide byproduct. This foundational understanding of silyl carbamate chemistry provided the groundwork for more sophisticated applications in synthetic organic chemistry.

The specific development of pyridine-based carbamates with organosilicon substitution patterns reflects the ongoing pursuit of synthetic intermediates that combine multiple functional elements in a single molecular framework. The trimethylsilyl group in particular has gained prominence due to its ability to modulate both electronic and steric properties of the parent heterocycle, while simultaneously providing opportunities for further synthetic elaboration through established organosilicon chemistry protocols.

Significance in Organic Synthesis Research

tert-Butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate occupies a significant position within modern organic synthesis research due to its multifunctional nature and synthetic versatility. The compound serves as an important building block in the construction of more complex heterocyclic structures, leveraging the reactivity patterns inherent in its diverse functional groups. Within organic synthesis, this compound exemplifies the broader trend toward the development of polyfunctional intermediates that can undergo multiple types of transformations while maintaining structural integrity.

The significance of this compound in synthetic applications stems from its incorporation of several key structural elements that are commonly encountered in biologically active molecules. The pyridine core provides a nitrogen-containing heterocyclic framework that is ubiquitous in pharmaceutical chemistry, while the carbamate functionality serves as both a protecting group and a potential site for further chemical modification. The methoxy substituent contributes to the electronic properties of the pyridine ring and may influence both reactivity and biological activity patterns.

Research applications of tert-butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate extend across multiple domains of synthetic chemistry. In medicinal chemistry contexts, compounds of this type serve as intermediates in the preparation of potential therapeutic agents, where the combination of heterocyclic and carbamate functionalities provides access to diverse pharmacophoric elements. The presence of the trimethylsilyl group offers additional synthetic opportunities, as organosilicon substituents can be selectively modified or removed under appropriate reaction conditions.

PropertyValueReference
Molecular FormulaC14H24N2O3Si
Molecular Weight296.44 g/mol
CAS Registry Number1045858-18-1
Standard InChI KeyFVEQUJHTDPTPMT-UHFFFAOYSA-N

Classification within Pyridine-Based Carbamates

tert-Butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate belongs to the specialized class of pyridine-based carbamates, which represents an important subset of nitrogen-containing heterocyclic compounds utilized in organic synthesis and medicinal chemistry research. This classification encompasses compounds that feature carbamate functionality directly attached to pyridine ring systems, creating molecules that combine the electronic properties of the pyridine heterocycle with the protective and synthetic utility of carbamate groups.

Within the broader context of carbamate chemistry, pyridine-based derivatives occupy a unique position due to the electronic influence of the pyridine nitrogen atom on carbamate reactivity patterns. The electron-withdrawing nature of the pyridine ring can significantly affect the stability and reactivity of the carbamate functionality, leading to distinct chemical behavior compared to carbamates attached to purely carbocyclic aromatic systems. This electronic influence is further modulated by the presence of additional substituents, such as the methoxy and trimethylsilyl groups present in the target compound.

The specific substitution pattern observed in tert-butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate creates a unique electronic environment that distinguishes it from other pyridine carbamate derivatives. The methoxy group at the 5-position provides electron-donating character that partially offsets the electron-withdrawing influence of the pyridine nitrogen, while the trimethylsilyl substituent at the 4-position introduces both steric and electronic effects that can influence molecular reactivity and binding properties.

Contemporary research in pyridine-based carbamate chemistry has demonstrated the versatility of these compounds in various synthetic transformations. The carbamate functionality serves multiple roles, including its well-established use as an amino protecting group and its potential for conversion to other nitrogen-containing functional groups through established synthetic protocols. The combination of carbamate protection with pyridine heterocyclic chemistry provides synthetic chemists with access to complex molecular architectures that would be difficult to achieve through alternative approaches.

Structural FeatureClassificationSynthetic Utility
Pyridine CoreNitrogen HeterocycleElectronic modulation, coordination chemistry
tert-Butyl CarbamateProtecting GroupAmino protection, synthetic intermediate
Methoxy SubstituentElectron-Donating GroupElectronic tuning, hydrogen bonding
Trimethylsilyl GroupOrganosilicon FunctionalitySteric effects, further synthetic elaboration

Traditional tert-Butyloxycarbonyl Protection Methods

Traditional tert-butyloxycarbonyl protection methods represent foundational approaches in organic synthesis for protecting amino groups in pyridine derivatives [1]. The conventional method employs di-tert-butyl dicarbonate in combination with 4-dimethylaminopyridine under alkaline conditions in organic solvents [1]. This approach provides reliable protection with yields typically ranging from 60-85%, though selectivity can be moderate depending on substrate complexity [1].

The mechanism involves nucleophilic attack of the amino group on the carbonyl carbon of di-tert-butyl dicarbonate, followed by loss of tert-butyl carbonate as a leaving group, which subsequently decomposes to carbon dioxide and tert-butoxide [1]. This process requires careful control of reaction conditions to prevent over-protection and minimize side product formation.

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-Hydroxybenzotriazole-Assisted Protection Reactions

A significant advancement in tert-butyloxycarbonyl protection methodology involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole as coupling reagents [2] [3]. This approach addresses limitations of traditional methods by providing enhanced selectivity and improved yields ranging from 80-90% [2] [3].

The method involves dissolution of aminopyridine and di-tert-butyl dicarbonate in appropriate solvents in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1-hydroxybenzotriazole, and alkali [2] [3]. Optimal molar ratios of aminopyridine to di-tert-butyl dicarbonate to 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to 1-hydroxybenzotriazole to alkali are maintained at 1:1.5-2:1.5-3:0.05-0.1:1.5-3 [2] [3].

Reaction conditions typically involve room temperature processing for 0.5-2 hours, with reaction progress monitored by thin layer chromatography until complete consumption of starting material [2] [3]. The workup procedure involves washing the reaction solution, drying the organic layer, filtration and concentration, followed by column chromatography to obtain pure product [2] [3].

Triethylamine-Mediated tert-Butyloxycarbonyl Protection

Triethylamine-mediated tert-butyloxycarbonyl protection represents a reliable and straightforward approach for aminopyridine protection [2] [3] [4]. This method utilizes triethylamine as the base component in combination with di-tert-butyl dicarbonate in organic solvents such as dichloromethane or tetrahydrofuran [4] [5].

The procedure involves treatment of the aminopyridine substrate with di-tert-butyl dicarbonate and triethylamine at room temperature to 40°C [4] [5]. Yields typically range from 75-95% with good selectivity [4]. The triethylamine serves dual functions: neutralizing hydrochloride salts of primary amines and facilitating imine formation, while also promoting subsequent transformations [4].

Mechanistic studies indicate that triethylamine presence during the reduction of imine intermediates is essential for optimal results [4]. Without triethylamine, mixtures of tertiary amine derivatives and desired tert-butyloxycarbonyl-protected products are obtained, highlighting the critical role of this base in controlling reaction selectivity [4].

Silylation of Pyridine Derivatives

Zinc-Catalyzed Silylation Mechanisms

Zinc-catalyzed silylation mechanisms represent a significant advancement in direct functionalization of pyridine derivatives [10] [11] [12]. Zinc triflate catalysis enables silylation of pyridine, 3-picoline, and quinoline to afford silylated products with silyl groups positioned meta to the nitrogen atom [10] [13].

The mechanistic pathway involves zinc(II) center interaction with silane to form a pyridinium silyl cation intermediate and a zinc hydride species [10] [14]. This proposed mechanism follows similar pathways to those established by Oestreich and co-workers for ruthenium-catalyzed silylation of substituted pyridines [10]. The zinc cation interacts with the silane, generating reactive intermediates that facilitate carbon-silicon bond formation [10].

Isolated yields of silylated products typically range from 26-41% for zinc triflate-catalyzed processes [10] [13]. The reaction conditions generally require temperatures between 80-120°C for optimal conversion [10]. Substrate scope includes pyridine, picolines, and quinoline derivatives, with regioselectivity favoring positions meta to the nitrogen atom [10] [13].

Dehydrogenative Silylation Reaction Pathways

Dehydrogenative silylation reaction pathways provide alternative approaches for introducing silyl groups into pyridine derivatives while generating hydrogen gas as a byproduct [15] [16] [17]. These pathways can proceed through both acceptorless and classic dehydrogenative silylation mechanisms depending on reaction conditions [15] [16] [17].

In acceptorless dehydrogenative silylation pathways, addition of hydrosilane to metal-alkene complexes results in liberation of vinylsilane and formation of complexes featuring η¹-hydrosilane ligands [15] [16]. Hydrogen atom transfer from silane to hydride ligands generates intermediates bearing silyl ligands and η²-dihydrogen ligands [15] [16]. The catalytic cycle closes with liberation of dihydrogen and coordination of new substrate molecules [15] [16].

Classic dehydrogenative silylation pathways involve substitution of vinylsilane ligands by new substrate molecules, followed by hydride migration to internal carbon atoms [15] [16] [17]. Alkyl complex formation is stabilized by carbon-hydrogen agostic interactions, and subsequent alkyl rotation facilitates reaction with incoming hydrosilane molecules [15] [16]. The process concludes with hydrogen transfer from hydrosilane to alkyl ligands, yielding silyl species and completing the catalytic cycle [15] [16].

The relative favorability of these pathways depends on hydrogen partial pressure, with acceptorless pathways becoming competitive under low hydrogen pressure conditions [15] [16]. At hydrogen pressures of 10⁻⁴ to 10⁻⁸ atmospheres, acceptorless pathways become thermodynamically favorable compared to classic dehydrogenative silylation routes [15] [16].

Regioselectivity in Pyridine Ring Silylation

Regioselectivity in pyridine ring silylation represents a critical aspect for achieving targeted substitution patterns [14] [18] [19]. The silylation of pyridines can proceed through multiple pathways involving either 1,4- or 1,2-hydrosilylation as initial steps, leading to different regioisomeric outcomes [14].

Zinc-catalyzed systems typically afford silylated products where silyl groups are positioned meta to the nitrogen atom [10] [13] [14]. This regioselectivity pattern is consistent across various zinc-based catalytic systems and represents a reliable approach for meta-selective functionalization [10] [13] [14].

Photocatalytic approaches using sodium persulfate, bis(trimethylsilyl) peroxide, or triisopropylsilane as radical initiators enable direct coupling of trialkylhydrosilanes with electron-deficient and electron-rich heteroarenes [18]. These methods achieve good regioselectivity while accommodating bulky and inert trialkylhydrosilanes such as tert-butyldimethylsilane and triisopropylsilane [18].

Electrochemical reduction conditions demonstrate highly selective reductive silylation at the C4-position of electron-deficient pyridines [20]. The use of bulky chlorotriisopropylsilane can redirect selectivity toward C5-silylated products, albeit with moderate yields [20]. This method involves temporary dearomatization to yield 1,4-disilylated compounds, which are subsequently converted to final C4-silylated pyridines through hydrolysis and air-driven rearomatization [20].

Alternative Synthetic Routes

Curtius Rearrangement Approaches

Curtius rearrangement approaches provide valuable alternative synthetic routes for preparing tert-butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate through acyl azide intermediates [23] [24] [25] [26]. The Curtius rearrangement involves thermal decomposition of acyl azides to form isocyanates with loss of nitrogen gas, followed by nucleophilic attack to yield carbamate products [23] [24] [25] [26].

The mechanism proceeds through a concerted intramolecular rearrangement with complete retention of stereochemical configuration at the migrating carbon center [24] [26]. The reaction is first-order kinetically and does not involve free carbenium ion or radical intermediates [24] [26]. The migratory aptitude follows the order: tertiary > secondary ~ aryl > primary [25] [27].

Preparation of acyl azides can be accomplished through multiple methodologies [23] [28] [29]. Direct reaction of carboxylic acids with diphenylphosphoryl azide provides efficient access to acyl azides under mild conditions [29] [28] [30]. Alternative approaches include treatment of acid chlorides or anhydrides with sodium azide or trimethylsilyl azide [23] [28].

The isocyanate intermediates formed during Curtius rearrangement can undergo nucleophilic attack with tert-butanol to yield the desired carbamate products [24] [25] [26]. This approach has found extensive application in natural product synthesis and pharmaceutical development, where primary amines devoid of secondary and tertiary amine contamination are required [24] [26].

Diphenylphosphoryl Azide-Mediated Synthesis

Diphenylphosphoryl azide-mediated synthesis represents a versatile approach for constructing carbamate functionalities through modified Curtius rearrangement protocols [29] [28] [30] [31] [32]. Diphenylphosphoryl azide serves as an effective reagent for peptide synthesis and carbamate formation through its reactions with carboxylic acids [29] [28] [30].

The mechanism involves carboxylate anion attack on the phosphorus atom of diphenylphosphoryl azide to generate acyl phosphate intermediates [29] [30]. Subsequent SN2-type reactions with azide anions afford acyl azides with concomitant loss of diphenylphosphate anions [29] [30]. The resulting acyl azides undergo thermal Curtius rearrangement to provide isocyanates for carbamate formation [29] [30].

Experimental protocols typically involve treatment of carboxylic acids with diphenylphosphoryl azide and triethylamine in dimethylformamide at elevated temperatures [29] [30] [32]. Reaction temperatures of 100°C with reaction times of several hours provide optimal conversion to carbamate products [29] [30]. The method demonstrates broad functional group tolerance and can accommodate various substitution patterns [29] [30] [32].

Industrial applications of diphenylphosphoryl azide-mediated synthesis include preparation of cyclic ureas for cardiovascular disease treatment [24]. Treatment of aminopyridinecarboxylic acids with diphenylphosphoryl azide and triethylamine generates acyl azide intermediates, which undergo Curtius rearrangement to form isocyanates [24]. Intramolecular cyclization with ortho-amino groups affords cyclic urea products with nanomolar range inhibitory activity against cyclic adenosine monophosphate phosphodiesterase III [24].

Cross-Coupling Strategic Pathways

Cross-coupling strategic pathways offer powerful alternatives for constructing pyridine carbamate derivatives through palladium-catalyzed methodologies [33] [34] [35] [36] [37]. These approaches address limitations commonly associated with pyridylboron reagents in traditional Suzuki-Miyaura cross-coupling reactions [33] [35] [36].

Pyridine sulfinates serve as effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides [33] [36]. The reaction proceeds via an SNAr process generating sulfinates in situ, followed by desulfinative cross-coupling in the presence of palladium catalyst, phenol, and cesium carbonate [34]. This method provides access to diverse (hetero)arylpyridine derivatives and enables late-stage functionalization [33] [34] [36].

The instability of pyridine-2-boronates, particularly pronounced for 2-substituted pyridines, necessitates alternative nucleophilic reagents [33] [35] [36]. Pyridine-2-sulfinates overcome these limitations through enhanced stability and improved coupling efficiency compared to their boronate counterparts [33] [36]. The corresponding 3- and 4-substituted pyridine variants also function as efficient coupling partners [33] [36].

Sequential and regioselective palladium-catalyzed cross-coupling reactions enable poly-functionalization of halopyridines [37]. This strategy employs combinations of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions to achieve trisubstitution of pyridine rings [37]. The methodology has been successfully applied to synthesis of analogs of G protein-coupled receptor 54 antagonists [37].

Optimization of Reaction Conditions

Solvent System Effects

Solvent system effects play crucial roles in determining reaction outcomes for synthesis of pyridine carbamate derivatives [38] [39] [40] [41] [42]. Solvents influence reaction kinetics and thermodynamics through multiple mechanisms including solvation effects, transition state stabilization, and substrate solubility considerations [38] [39] [40].

The role of solvents extends beyond providing homogeneous reaction media to actively participating in reaction mechanisms [38] [40]. Solvents can enhance or reduce reaction rates through differential solvation of reactants, products, and transition states [38] [40]. Changing reaction solvents can influence reaction pathways and product distributions, manifesting as altered yields and selectivity patterns [38] [40].

Common organic solvents for pyridine chemistry include tetrahydrofuran, dichloromethane, acetonitrile, dimethylformamide, and dimethylsulfoxide [2] [39]. Each solvent system offers distinct advantages: tetrahydrofuran provides good solubility for organometallic reagents, dichloromethane offers mild reaction conditions, acetonitrile enables higher temperature processes, dimethylformamide facilitates polar reactions, and dimethylsulfoxide provides strongly coordinating environments [39].

Green chemistry approaches emphasize development of sustainable solvent systems [42]. Water-based processes, including aqueous biphasic catalysis and micelle-enabled catalysis, constitute viable alternatives to organic solvents [42]. These approaches align with environmental sustainability goals while maintaining synthetic efficiency [42].

Temperature Dependence Parameters

Temperature dependence parameters critically influence reaction rates, selectivity, and product distributions in pyridine carbamate synthesis [43] [44] [45] [46] [47] [48]. Temperature effects follow Arrhenius relationships for most chemical reactions, with rate constants doubling approximately every 10°C increase [48].

Enzymatic and catalytic reactions often exhibit complex temperature dependence profiles [45] [46] [47]. Initial rate increases with temperature follow Arrhenius behavior, followed by plateau regions and subsequent decreases at elevated temperatures [45] [46]. These patterns result from competing effects of increased molecular motion and catalyst deactivation [45] [46].

Temperature optimization requires systematic investigation across relevant ranges [43]. For pyridine chemistry, typical temperature ranges span from 0°C for highly exothermic reactions to 200°C for thermal rearrangements [43]. Continuous monitoring using in-situ infrared spectroscopy or nuclear magnetic resonance provides real-time temperature dependence data [43].

Substrate availability significantly affects temperature sensitivity of reaction rates [46]. Higher substrate concentrations can shift optimal temperatures toward higher values for single-substrate reactions [46]. This effect must be considered when scaling reactions from laboratory to industrial scales [46].

Catalyst Loading Optimization

Catalyst loading optimization balances reaction efficiency with economic considerations [49] [50] [51] [52] [53] [54]. Insufficient catalyst loading may result in incomplete reactions or extended reaction times, while excessive loading increases costs without proportional benefits [49] [50] [52].

Response surface methodology and design of experiments approaches enable systematic optimization of catalyst loading [50] [55] [56]. These statistical methods identify optimal catalyst concentrations while minimizing experimental effort [50] [55] [56]. Process analytical technology provides continuous monitoring capabilities for tracking catalyst performance [55] [56].

Typical catalyst loadings for pyridine chemistry range from 1-30 mol% depending on the specific transformation [53] [54]. Organocatalytic methods often require higher loadings (10-30 mol%) compared to transition metal catalysts (1-10 mol%) [53] [57]. Immobilization strategies can reduce effective catalyst loading through enhanced recovery and reuse [53] [57].

Industrial applications emphasize catalyst optimization for enhanced selectivity and reduced side reaction formation [49] [54]. Catalyst characterization using surface area analysis, X-ray diffraction, transmission electron microscopy, and X-ray photoelectron spectroscopy guides optimization efforts [52] [54]. Catalyst deactivation and regeneration studies extend catalyst lifespans and maintain process efficiency [52] [54].

Reaction Time and Yield Correlation Analysis

Reaction time and yield correlation analysis provides quantitative relationships for optimizing synthetic processes [58] [59] [60] [61] [62]. Correlation studies reveal systematic relationships between molecular parameters and reaction outcomes [58] [59].

Product yields in organic reactions correlate with reduced mass of raw materials according to regression equations [58] [59]. For coupling reactions, yield decreases gradually with increasing reduced mass following the relationship: yield = -0.2047(MAB/n) + 104.2, where MAB represents reduced mass per mole and n indicates the number of reaction sites [58] [59].

Kinetic modeling approaches describe reaction progress and predict optimal reaction times [60]. Yield coefficients quantitatively link substrate consumption to product formation through mass balance equations [60]. These parameters enable reactor design and process optimization for biological and chemical systems [60].

Time-dependent studies require careful monitoring of reaction progress using analytical techniques such as thin layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy [62]. Real-time analysis provides immediate feedback for process optimization and quality control [62].

Scalability and Process Development

Laboratory-Scale Synthesis Protocols

Laboratory-scale synthesis protocols establish foundational procedures for preparing tert-butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate [63] [64] [55] [56] [65]. These protocols emphasize reproducibility, safety, and efficiency while maintaining synthetic accessibility [63] [64] [55].

Scale-up procedures integrate multidisciplinary approaches encompassing chemistry, design, environmental considerations, and economic factors [63] [64]. The challenge involves balancing these competing demands while maintaining product quality and process safety [63] [64]. Iterative optimization requires concept discrimination at early development stages [63] [64].

Mathematical modeling plays essential roles in predicting reactor behavior and product properties during scale transition [63] [64]. Phenomenological understanding and accurate parameter estimation enable rational process design for industrial applications [63] [64]. Process development procedures must ensure consistent product properties across all scales [63] [64].

Laboratory protocols typically begin with gram-scale reactions using standard glassware and conventional heating methods [66] [67]. Successful approaches include dearomatization strategies for complex alkaloid synthesis, achieving gram-scale production through optimized cyclization procedures [66] [67]. Temperature control and reaction time optimization prove critical for minimizing byproduct formation [66] [67].

Process Chemistry Considerations

Process chemistry considerations encompass safety, environmental impact, and economic viability for large-scale manufacturing [64] [55] [56] [65]. Process development serves dual functions: manufacturing increasing quantities of active pharmaceutical ingredients while improving synthetic routes for safe, reproducible, and economical production [64].

Process understanding and control support quality by design objectives through systematic identification of critical process parameters [55] [56]. Process variables affecting critical quality attributes and product yields require thorough characterization and control [55] [56]. Design of experiments and process analytical technology facilitate these optimization goals [55] [56].

Scale-up activities include investigating potential process hazards, understanding reaction kinetics and thermodynamics, identifying and characterizing impurities, and optimizing mixing and mass transfer [55] [56]. Heat transfer studies and crystallization control become increasingly important at larger scales [55] [56]. Environmental, regulatory, and quality constraints influence process design decisions [65].

Safety considerations intensify during scale-up due to larger quantities of potentially hazardous materials [64] [55]. Process modifications may be required to accommodate safety restrictions that were not relevant at laboratory scale [64]. Continuous monitoring and control systems become essential for maintaining safe operating conditions [55].

Continuous Flow Synthesis Approaches

Continuous flow synthesis approaches offer significant advantages for scaling pyridine carbamate production [68] [69] [70] [71] [72] [73] [74]. Flow chemistry provides superior heat and mass transfer, improved safety profiles, and enhanced scalability compared to traditional batch processing [68] [70] [72].

Continuous flow systems enable integration of multiple reaction steps into telescoped synthetic sequences [69] [70] [71] [74]. This approach eliminates intermediate isolation steps and reduces overall process complexity [69] [70] [71]. Automated flow systems provide consistent reaction conditions and improved reproducibility [70] [74].

Microwave-assisted continuous flow processing combines advantages of microwave heating with flow chemistry benefits [73]. The Bohlmann-Rahtz pyridine synthesis and Hantzsch dihydropyridine synthesis demonstrate successful implementation in microwave flow reactors [73]. These processes achieve high yields while enabling continuous material processing [73].

Flow chemistry addresses safety concerns associated with hazardous reagents and exothermic processes [69] [70]. Smaller reaction volumes and continuous processing minimize accumulation of reactive intermediates [70]. Real-time monitoring and control systems provide immediate response to process deviations [70] [72].

Wikipedia

Tert-Butyl [5-methoxy-4-(trimethylsilyl)pyridin-3-yl]carbamate

Dates

Last modified: 08-16-2023

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